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Compound of Interest

Compound Name: 2-(Methylthio)-2-thiazoline

Cat. No.: B048757 Get Quote

A clear understanding of the compound's properties is essential for its handling, reaction

monitoring, and purification.

Property Value

CAS Number 19975-56-5[1][2][3]

Molecular Formula C₄H₇NS₂[1][2][3]

Molecular Weight 133.24 g/mol [2][3]

Appearance Colorless to slightly yellow clear liquid[1]

Boiling Point 216-217 °C[2]

Density ~1.226 g/mL at 25 °C[2]

Refractive Index n20/D ~1.592[2]

SMILES String CSC1=NCCS1[2]

Core Synthesis Pathway: S-Alkylation of 2-
Thiazoline-2-thiol
The most direct and industrially relevant pathway to 2-(Methylthio)-2-thiazoline is the

selective S-methylation of its precursor, 2-thiazoline-2-thiol. This precursor exists in a

tautomeric equilibrium between its thione and thiol forms.[4][5] The synthesis can be logically
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divided into two primary stages: the formation of the heterocyclic core followed by the crucial

methylation step.

Step 1: Precursor Synthesis

Step 2: S-Methylation
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Caption: Overall two-step synthesis pathway for 2-(Methylthio)-2-thiazoline.

Step 1: Synthesis of the 2-Thiazoline-2-thiol Precursor
The foundational heterocyclic structure, 2-thiazolidine-2-thione (the keto-form of 2-thiazoline-2-

thiol), is commonly prepared from aminoethanol and carbon disulfide.[5] This reaction is a

robust method for constructing the thiazolidine ring system.

Mechanism Rationale: The synthesis begins with the nucleophilic attack of the amino group of

aminoethanol on the electrophilic carbon of carbon disulfide. This forms a dithiocarbamic acid

intermediate. In the presence of a base, intramolecular cyclization occurs: the hydroxyl group is

converted into a good leaving group (e.g., by protonation followed by dehydration) or

undergoes substitution, and the sulfur atom attacks the resulting electrophilic carbon, leading to

ring closure and formation of the stable thiazolidine-2-thione.

Step 2: S-Methylation of 2-Thiazoline-2-thiol
This is the critical step where the methylthio group is introduced. The reaction leverages the

nucleophilic character of the sulfur atom in the thiol tautomer.
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Expertise & Causality Behind Experimental Choices:

Tautomerism: 2-Thiazoline-2-thiol exists as two tautomers: a thione (C=S) and a thiol (-SH).

[4][5] While the thione form is often more stable, the thiol form is essential for the S-alkylation

reaction.

Role of the Base: A base (e.g., sodium hydroxide, sodium ethoxide, or sodium hydride) is

crucial. Its function is to deprotonate the thiol, forming a thiolate anion (-S⁻). This anion is a

significantly stronger nucleophile than the neutral thiol, dramatically increasing the reaction

rate and ensuring that alkylation occurs exclusively on the sulfur atom (S-alkylation) rather

than the nitrogen atom (N-alkylation).

Choice of Methylating Agent: A potent electrophile is required. Methyl iodide (CH₃I) and

dimethyl sulfate ((CH₃)₂SO₄) are common choices. Methyl iodide is highly reactive, with

iodine being an excellent leaving group, facilitating the Sɴ2 reaction.

Solvent Selection: The solvent must be able to dissolve the reactants and be relatively inert

under the reaction conditions. Alcohols like ethanol or polar aprotic solvents like N,N-

Dimethylformamide (DMF) are suitable choices.
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Caption: Mechanism of S-methylation showing tautomerization and Sɴ2 attack.

Experimental Protocol: Synthesis of 2-
(Methylthio)-2-thiazoline
This protocol describes a representative lab-scale synthesis via S-methylation. All operations

should be performed in a well-ventilated fume hood with appropriate personal protective

equipment (PPE), including safety glasses, gloves, and a lab coat.[3][6]

Materials and Equipment:
Reagents:

2-Thiazoline-2-thiol (Precursor)

Methyl Iodide (CH₃I)
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Sodium Hydroxide (NaOH)

Ethanol (Absolute)

Diethyl Ether

Anhydrous Magnesium Sulfate (MgSO₄)

Deionized Water

Equipment:

Round-bottom flask with a magnetic stir bar

Reflux condenser

Dropping funnel

Heating mantle with temperature control

Separatory funnel

Rotary evaporator

Standard laboratory glassware

Step-by-Step Procedure:
Dissolution: In a 250 mL round-bottom flask, dissolve 10.0 g of 2-thiazoline-2-thiol in 100 mL

of absolute ethanol. Stir the mixture at room temperature until the solid is fully dissolved.

Base Addition: Prepare a solution of 3.4 g of sodium hydroxide in 50 mL of ethanol. Add this

basic solution dropwise to the stirring solution of the precursor at room temperature. A slight

exotherm may be observed. The formation of the sodium thiolate salt may cause a change in

color or clarity.

Addition of Methylating Agent: Cool the mixture in an ice bath. Add 12.0 g (1.05 eq) of methyl

iodide dropwise via a dropping funnel over 30 minutes, maintaining the temperature below

10 °C.
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Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm

to room temperature. Then, heat the reaction mixture to a gentle reflux (approx. 78 °C for

ethanol) for 2-3 hours.

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC)

by observing the disappearance of the starting material spot.

Work-up:

After the reaction is complete, cool the mixture to room temperature.

Reduce the solvent volume by approximately half using a rotary evaporator.

Pour the concentrated mixture into 200 mL of cold deionized water and transfer it to a

separatory funnel.

Extract the aqueous phase three times with 75 mL portions of diethyl ether.

Combine the organic extracts.

Purification:

Wash the combined organic layer with brine (saturated NaCl solution) to remove residual

water.

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the

crude product.

Final Purification: The crude liquid can be further purified by vacuum distillation to obtain

high-purity 2-(Methylthio)-2-thiazoline.

Self-Validating System: The purity of the final product should be confirmed using analytical

techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the

molecular weight (133.24 g/mol ) and Nuclear Magnetic Resonance (NMR) spectroscopy to

verify the chemical structure, ensuring the methyl group is attached to the sulfur atom.
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Applications and Further Reactions
2-(Methylthio)-2-thiazoline is a valuable intermediate primarily because the methylthio group

is an excellent leaving group. This allows for the subsequent introduction of various

nucleophiles at the C2 position of the thiazoline ring, opening pathways to a wide array of

derivatives. For instance, it has been used in reactions with heteroaromatic 2-aminoesters to

prepare novel tri- and tetracyclic heterocyclic systems and to synthesize substituted 2-amino-2-

thiazolines.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.echemi.com/produce/pr23030723017-2-methylthio-2-thiazoline.html
https://www.researchgate.net/figure/Synthesis-of-thiazoline-thiazoline-2-thione-derivatives-110-and-112_fig31_354538526
https://pmc.ncbi.nlm.nih.gov/articles/PMC9116648/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9116648/
https://www.chembk.com/en/chem/2-(methylthio)-2-thiazoline
https://www.benchchem.com/product/b048757#2-methylthio-2-thiazoline-synthesis-pathway
https://www.benchchem.com/product/b048757#2-methylthio-2-thiazoline-synthesis-pathway
https://www.benchchem.com/product/b048757#2-methylthio-2-thiazoline-synthesis-pathway
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b048757?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b048757?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

